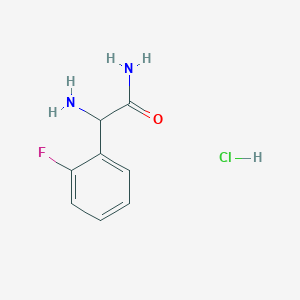

2-Amino-2-(2-fluorophenyl)acetamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(2-fluorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORGBSQLLRZWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-(2-fluorophenyl)acetamide Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for the hydrochloride salt is not definitively available in public databases, the free base, 2-Amino-2-(2-fluorophenyl)acetamide, is identified by CAS Number 1218171-00-6 . This guide will address the synthesis, physicochemical properties, analytical characterization, and potential applications of this compound, drawing upon established principles of organic chemistry and data from closely related analogs.

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The introduction of fluorine into amino acid scaffolds has become a powerful strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby improving oral bioavailability and overall efficacy[1][2][3]. This compound, as a member of this class, represents a valuable building block for the synthesis of novel therapeutic agents. Its structure combines the key features of an amino acid, a reactive acetamide group, and a fluorinated phenyl ring, offering multiple points for chemical modification and diversification.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₈H₁₀ClFN₂O | Based on the structure of the hydrochloride salt. |

| Molecular Weight | 204.63 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for similar organic salts. |

| Solubility | Likely soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form generally increases aqueous solubility compared to the free base. |

| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | General property of pure organic compounds. |

| pKa | Not available. The primary amine would be protonated at physiological pH. | The amino group's basicity is influenced by the electron-withdrawing fluorine atom. |

Synthesis and Chemical Logic

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of related α-amino amides. The following proposed synthesis is a logical and experimentally sound approach.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. The synthesis would likely begin from the corresponding α-amino acid, which can be prepared through various established methods.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 2-Amino-2-(2-fluorophenyl)acetonitrile (Strecker Synthesis)

-

To a solution of 2-fluorobenzaldehyde (1.0 eq) in methanol, add a solution of sodium cyanide (1.1 eq) in water, followed by ammonium chloride (1.2 eq) in water.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-2-(2-fluorophenyl)acetonitrile.

Step 2: Hydrolysis to 2-Amino-2-(2-fluorophenyl)acetic acid

-

Treat the crude aminonitrile from the previous step with a strong acid, such as concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the amino acid.

-

Filter the solid, wash with cold water, and dry to obtain 2-amino-2-(2-fluorophenyl)acetic acid.

Step 3: Amide Formation and Hydrochloride Salt Preparation

-

Activate the carboxylic acid of 2-amino-2-(2-fluorophenyl)acetic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine in an anhydrous solvent (e.g., dichloromethane).

-

Bubble ammonia gas through the reaction mixture or add a solution of ammonia in a suitable solvent.

-

Stir the reaction at room temperature until completion.

-

Filter off any solid byproducts and concentrate the filtrate.

-

Dissolve the crude amide in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt.

-

Filter the solid, wash with the solvent, and dry under vacuum to yield this compound.

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization

A robust analytical workflow is crucial for confirming the identity, purity, and quality of this compound. The following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape. A gradient elution from low to high organic content would be effective. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The phenyl ring provides strong UV absorbance. DAD allows for peak purity analysis. |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (likely complex multiplets in the range of 7.0-7.5 ppm), a singlet or doublet for the α-proton adjacent to the amino and phenyl groups, and broad signals for the amine and amide protons which may exchange with D₂O.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons (with C-F coupling), the carbonyl carbon of the amide, and the α-carbon.

-

¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, and its chemical shift would be indicative of its electronic environment.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be suitable, likely showing the [M+H]⁺ ion for the free base at m/z 169.07.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Biologically Active Molecules: The primary amine and the acetamide functional groups serve as handles for further chemical modifications, allowing for the construction of libraries of compounds for screening against various biological targets.

-

Peptidomimetics: As a non-natural amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and altered biological activity[].

-

Enzyme Inhibitors: The fluorophenyl group can engage in specific interactions within the active site of enzymes, potentially leading to the development of potent and selective inhibitors. For instance, similar phenylacetamide derivatives have been investigated as potential inhibitors for various enzymes[5].

-

Neurological and Psychiatric Disorders: The structural similarity to neurotransmitters suggests potential applications in the development of drugs targeting the central nervous system.

Caption: Potential applications of the target compound.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for the hydrochloride salt is limited, this guide provides a comprehensive overview of its likely properties, a robust proposed synthesis, and a sound analytical strategy based on established scientific principles and data from related compounds. The strategic incorporation of a fluorine atom in this amino acid derivative makes it a promising starting material for the development of novel therapeutics with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

-

PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). [Link]

- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

PubChem. N-(2-Fluorophenyl)acetamide. [Link]

- Google Patents. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

-

NIST. Acetamide, 2-amino-. [Link]

-

SIELC Technologies. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. [Link]

-

Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

- Google Patents. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

ResearchGate. Fig. 2. 1 H NMR spectra of 2-amino-2 0.... [Link]

- Baig, Q. E. N., Bano, R., Arsalan, A., Anwar, Z., & Ahmad, I. (2018). Analysis of amino acids by high performance liquid chromatography. International Journal of Unani and Indigenous Medicine, 2(2), 5-9.

- National Center for Biotechnology Information. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. PubChem.

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

-

ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

-

PubChem. (2R)-2-amino-2-(4-fluorophenyl)acetamide. [Link]

-

Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

SpectraBase. 2-(4-Chlorophenoxy)-N-(2-fluorophenyl)acetamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

NIST. Acetamide, 2,2,2-trifluoro-N-(2-phenylethyl)-. [Link]

Sources

2-(2-Fluorophenyl)glycinamide hydrochloride physical properties

This guide provides an in-depth technical analysis of 2-(2-Fluorophenyl)glycinamide hydrochloride, a critical chiral intermediate in the synthesis of bioactive small molecules, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors and other protease-targeting therapeutics.[1][2][3]

Physicochemical Profiling, Synthesis, and Analytical Characterization[1][2][3]

Chemical Identity & Structural Significance[4][5]

2-(2-Fluorophenyl)glycinamide hydrochloride is the hydrochloride salt of the alpha-amino amide derivative of 2-fluorophenylglycine.[1][2][3] It serves as a privileged scaffold in medicinal chemistry due to the specific electronic and steric effects imparted by the ortho-fluorine atom.[2][3][4]

-

IUPAC Name: 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride[1][2][3]

-

CAS Number (Free Base): 1218171-00-6 (Note: The HCl salt is often referenced as the salt form of this CAS or by specific internal registry numbers in patent literature).[1][2][3][4]

-

Molecular Weight: 168.17 (Free Base) + 36.46 (HCl) ≈ 204.63 g/mol [1][4]

Electronic Influence of the Ortho-Fluorine

The presence of the fluorine atom at the ortho position (C2) of the phenyl ring introduces two critical effects:

-

Conformational Lock: Through electrostatic repulsion and dipole interactions, the fluorine atom restricts the rotation of the phenyl ring relative to the glycinamide backbone, potentially pre-organizing the molecule for receptor binding.[4]

-

Metabolic Stability: The C-F bond blocks metabolic oxidation at the susceptible ortho position, a common clearance pathway for phenyl-containing drugs.[2][3][4]

Physicochemical Characterization

The following data summarizes the physical properties. Where specific experimental values for the HCl salt are proprietary or variable based on polymorphs, ranges for the class of ortho-substituted phenylglycinamides are provided.

| Property | Value / Description | Technical Note |

| Physical State | White to off-white crystalline powder | Highly crystalline due to ionic lattice (ammonium-chloride).[1][2][3][4] |

| Melting Point | 200°C – 245°C (Decomposition) | Typical for amino acid amide salts.[1][4] Free base melts significantly lower (~120–140°C).[1][4] |

| Solubility | High: Water, Methanol, DMSOLow: Ethanol, IsopropanolInsoluble: Hexane, DCM, Toluene | The ionic nature dictates high aqueous solubility.[4] |

| pKa (Conjugate Acid) | ~7.0 – 7.5 (Estimated) | Lower than unsubstituted glycinamide (pKa ~8.[1][4]2) due to the electron-withdrawing inductive effect (-I) of the o-fluorine.[1][2][3] |

| Hygroscopicity | Moderate to High | Handling in a desiccated environment is recommended to prevent caking.[3][4] |

| Chirality | Exists as (R)- and (S)- enantiomers | The (S)-enantiomer is frequently the bioactive pharmacophore in gliptin-class drugs.[1][2][3] |

Synthetic Methodology

The synthesis of 2-(2-Fluorophenyl)glycinamide hydrochloride generally proceeds via a Strecker Synthesis followed by hydrolysis, or through the amidation of the corresponding phenylglycine ester.[1][2][3][4]

Pathway A: Modified Strecker Synthesis (Scalable)

This route is preferred for large-scale preparation due to the availability of the aldehyde starting material.[1][2][3][4]

-

Condensation: 2-Fluorobenzaldehyde reacts with KCN (or NaCN) and Ammonium Chloride (NH₄Cl) in aqueous methanol to form the alpha-aminonitrile .[1][3][4]

-

Hydrolysis: The aminonitrile is subjected to controlled acid hydrolysis (H₂SO₄ or HCl) at moderate temperatures.[4] Critical Step: Over-hydrolysis can convert the amide to the carboxylic acid (2-fluorophenylglycine).[1][2][4]

-

Salt Formation: The free base is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.[3][4]

Pathway B: From 2-Fluorophenylglycine (Chiral Pool)[1][2][3]

-

Esterification: (S)-2-(2-Fluorophenyl)glycine is converted to its methyl ester using SOCl₂/MeOH.[1][2][3][4]

-

Amidation: The ester is treated with methanolic ammonia (NH₃/MeOH) to yield the chiral amide.[4]

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for the Strecker-based synthesis and purification.

Caption: Step-wise synthesis via the Strecker route, highlighting the critical controlled hydrolysis step to avoid acid formation.

Analytical Profiling & Quality Control

To ensure the integrity of the compound for use in drug development, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)[1][5][6][7]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

¹⁹F NMR:

Mass Spectrometry (LC-MS)[1][2][3]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1][4]

-

Observed Mass: m/z 169.1 [M+H]⁺ (Corresponds to the free base cation).[1][4]

-

Fragmentations: Loss of NH₃ (17 Da) and CO (28 Da) are common in MS/MS fragmentation.[1][4]

HPLC Purity Method[1][2][3][4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][4]

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.[1][4]

-

Detection: UV at 210 nm (Amide band) and 254 nm (Aromatic).[1][4]

-

Chiral Purity: Critical for asymmetric synthesis.[3][4] Use a Chiralpak AD-H or OD-H column with Hexane/IPA mobile phase to determine Enantiomeric Excess (ee).[1][2][3][4]

Handling, Stability, and Safety

Stability Protocol

The hydrochloride salt is significantly more stable than the free base, which is prone to racemization and hydrolysis.[4]

-

Hygroscopicity: The salt is hygroscopic.[3][4] It must be stored in tightly sealed containers, preferably under an inert atmosphere (Argon/Nitrogen).[1][4]

-

Thermal Stability: Stable up to ~180°C. Avoid prolonged exposure to temperatures >40°C during drying to prevent amide hydrolysis.[2][3][4]

Safety (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety goggles.[3][4] In case of contact, rinse immediately with water.[4]

References

-

Synthesis of Fluorinated Phenylglycinamides: Bioorganic & Medicinal Chemistry, 2021. "Design, synthesis and biological evaluation of glycinamide derivatives as DPP-4 inhibitors."

-

General Properties of Glycinamide HCl: Sigma-Aldrich Technical Data Sheet, Glycinamide Hydrochloride (CAS 1668-10-6).[1][2][3][4]

-

Strecker Synthesis Methodology: Organic Syntheses, Coll.[3][4] Vol. 4, p. 274.[4] "alpha-Amino-alpha-phenylacetamide."[1][2][3][4] (Classic protocol adaptation).

-

Patent Reference: US Patent 6,207,710.[3][4] "Compounds for inhibiting beta-amyloid peptide release."[1][2][3][4] (References synthesis of 2-fluorophenylglycinamide derivatives).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN101979376B - Method for preparing glycinamide hydrochloride - Google Patents [patents.google.com]

- 3. Glycinamide hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 2-amino-2-(2-fluorophenyl)acetamide | 1218171-00-6 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. WO1998022494A2 - METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS - Google Patents [patents.google.com]

- 7. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

2-Fluorophenylglycinamide: A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide on 2-Fluorophenylglycinamide Derivatives in Medicinal Chemistry.

Executive Summary

In the landscape of modern drug discovery, 2-fluorophenylglycinamide represents a high-value structural motif that bridges the gap between physicochemical optimization and scalable process chemistry. While often overshadowed by its 2-chloro analogue (a key intermediate in Clopidogrel synthesis), the 2-fluoro derivative offers distinct advantages in metabolic stability , conformational locking , and chiral resolution .

This guide analyzes the scaffold's utility, focusing on the "ortho-fluorine effect" in peptidomimetics, its role in multicomponent reactions (Ugi/Strecker), and its unique solid-state properties that facilitate attrition-enhanced deracemization (Viedma ripening).

Part 1: Structural & Electronic Attributes

The Ortho-Fluorine Effect

The defining feature of this scaffold is the fluorine atom at the ortho position of the phenyl ring. Unlike chlorine or methyl substituents, fluorine exerts a unique electronic influence without imposing significant steric bulk (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å).

-

Conformational Locking: The ortho-fluorine atom acts as a weak hydrogen bond acceptor for the amide N-H proton (

). This intramolecular interaction creates a pseudo-cyclic 5- or 6-membered ring system, restricting bond rotation between the phenyl ring and the chiral center. -

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the ortho position blocks a common site of Phase I metabolic oxidation (arene oxide formation), thereby extending the compound's half-life (

).

Physicochemical Modulation

| Property | Effect of 2-Fluoro Substitution | Impact on Drug Design |

| Lipophilicity (LogP) | Moderate Increase ( | Improves membrane permeability without drastic solubility loss. |

| Electronic (Hammett | Electron Withdrawing ( | Lowers the pKa of the adjacent amine, reducing lysosomal trapping. |

| Dipole Moment | Strong C-F Dipole | Can be oriented to engage specific pocket residues (e.g., backbone carbonyls). |

Part 2: Synthetic Methodologies

The synthesis of 2-fluorophenylglycinamide derivatives typically follows two primary retrosynthetic disconnections: the Strecker Synthesis (for the racemic core) and the Ugi Multicomponent Reaction (for complex peptidomimetics).

Synthetic Pathways Diagram

Caption: Divergent synthetic routes to 2-fluorophenylglycinamide derivatives via Strecker and Ugi chemistries.

Protocol A: Modified Strecker Synthesis

Target: Racemic 2-(2-fluorophenyl)-2-aminoacetamide

-

Imine Formation: Dissolve 2-fluorobenzaldehyde (1.0 eq) in methanol. Add ammonia (7M in MeOH, 2.0 eq) and stir at 0°C for 30 min.

-

Cyanation: Add TMSCN (1.1 eq) dropwise. The use of TMSCN avoids the hazards of HCN gas. Stir at RT for 12 hours.

-

Hydrolysis: Concentrate the intermediate

-aminonitrile. Resuspend in conc. -

Purification: Recrystallize from Ethanol/Water.

Part 3: Advanced Process Chemistry (Deracemization)

A unique feature of 2-fluorophenylglycinamide derivatives is their ability to undergo Viedma Ripening (attrition-enhanced deracemization). This is a solid-state phenomenon where a racemic mixture of conglomerate crystals converts to a single enantiomer under grinding conditions in the presence of a solution-phase racemization catalyst.[3][4]

Mechanism of Action

Unlike standard kinetic resolution (max 50% yield), this process yields 100% enantiopure material .

-

Conglomerate Formation: The derivative must crystallize as a conglomerate (separate R and S crystals) rather than a racemic compound. 2-Fluorophenylglycinamide derivatives often satisfy this requirement.

-

Attrition: Grinding creates a high surface area and continuously breaks crystals.

-

Ostwald Ripening: Larger crystals grow at the expense of smaller ones.

-

Solution Racemization: A base (e.g., DBU) in the solution phase rapidly interconverts the dissolved R and S enantiomers via the enolate.

Protocol B: Viedma Ripening Setup

-

Substrate: Racemic

-(2-chlorobenzylidene)-2-fluorophenylglycinamide. -

Solvent: Acetonitrile (saturated solution).

-

Catalyst: DBU (10 mol%) to facilitate solution-phase racemization.

-

Additives: Glass beads (2-3 mm) for attrition.

-

Procedure:

-

Suspend the racemic solid in the solvent/catalyst mixture.

-

Add a small "seed" crystal (1-2 mg) of the desired pure enantiomer (e.g., S-isomer).

-

Stir vigorously (1000+ rpm) with glass beads to induce grinding.

-

Monitor Enantiomeric Excess (ee) via Chiral HPLC. >99% ee is typically achieved within 24–48 hours.

-

Part 4: Therapeutic Case Studies

Alzheimer's Disease: -Amyloid Inhibitors

Research has identified 2-fluorophenylglycinamide derivatives as inhibitors of

-

Mechanism: The amide nitrogen acts as a hydrogen bond donor to the protease active site, while the 2-fluoro group modulates the electronic environment of the phenyl ring to optimize

-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the enzyme pocket.

Factor Xa and Thrombin Inhibitors

Similar to the 2-chlorophenylglycine motif found in Clopidogrel (anti-platelet), the 2-fluoro analogues are explored in anticoagulant therapy.

-

Advantage: The C-F bond is more resistant to oxidative defluorination compared to the C-Cl bond's susceptibility to oxidative dechlorination or displacement, potentially reducing idiosyncratic toxicity.

Part 5: References

-

Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling. Physical Review Letters. Link

-

Noorduin, W. L., et al. (2008). Emergence of a Single Solid Chiral State from a Nearly Racemic Amino Acid Derivative. Journal of the American Chemical Society. Link

-

Ma, J. A., & Cahard, D. (2004). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. Link

-

Purvis, G. D., et al. (2001). Compounds for inhibiting beta-amyloid peptide release and/or its synthesis.[5] U.S. Patent No.[6] 6,207,710. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis - Google Patents [patents.google.com]

- 6. WO1998022494A2 - METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS - Google Patents [patents.google.com]

A Technical Guide for Scientists: The Critical Differences Between 2-Fluoro and 4-Fluorophenylglycinamide Isomers in Drug Development

Abstract

The strategic incorporation of fluorine into bioactive molecules is a pivotal technique in modern medicinal chemistry, capable of profoundly altering a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3][4] Phenylglycinamide scaffolds, which are integral to numerous therapeutic agents, are frequently targeted for such modifications. This in-depth guide provides a comprehensive analysis of the crucial distinctions between two key positional isomers: 2-fluorophenylglycinamide and 4-fluorophenylglycinamide. We will dissect the nuanced effects of fluorine's placement on the phenyl ring, exploring the resulting divergences in physicochemical properties, chemical reactivity, and, ultimately, biological activity. This document is intended as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to foster rational drug design and synthesis.

Introduction: The "Fluorine Factor" in Modern Drug Design

The use of fluorine in drug design has evolved into a powerful strategy for optimizing lead compounds.[5][6] The singular properties of the fluorine atom—its small size, extreme electronegativity, and the ability to form robust carbon-fluorine bonds—can dramatically reshape the characteristics of a parent molecule.[2][3][4][7] When integrated into a phenyl ring, the position of the fluorine atom is a critical determinant that dictates the electronic and conformational landscape of the molecule, leading to distinct pharmacological outcomes. This guide focuses on the 2-fluoro and 4-fluoro isomers of phenylglycinamide, two molecules that elegantly illustrate this fundamental principle.

Structural and Physicochemical Divergence

The seemingly minor shift of a fluorine atom from the ortho (2-position) to the para (4-position) on the phenyl ring of phenylglycinamide initiates a cascade of significant changes in the molecule's fundamental properties.

Electronic Effects: A Tale of Two Inductive and Resonance Profiles

The high electronegativity of fluorine enables it to exert a powerful electron-withdrawing inductive effect (-I). Concurrently, it can participate in resonance by donating a lone pair of electrons to the aromatic system (+M effect). The interplay between these opposing forces is highly dependent on the fluorine's position.

-

2-Fluorophenylglycinamide: The fluorine atom is in close proximity to the glycinamide side chain. This adjacency amplifies the inductive electron withdrawal from the amide group, which can influence its hydrogen bonding capabilities and susceptibility to hydrolysis. While the resonance effect is also present, the inductive effect typically dominates due to the short distance.

-

4-Fluorophenylglycinamide: The fluorine atom is situated opposite the glycinamide side chain. In this position, the inductive effect on the side chain is attenuated by the increased distance. Conversely, the resonance effect, which donates electron density to the ring, can exert a more pronounced influence on the molecule's overall electronic character. This can significantly impact interactions with biological targets.

A comparative summary of key physicochemical properties is presented below:

| Property | 2-Fluorophenylglycinamide | 4-Fluorophenylglycinamide | Rationale for Difference |

| pKa (Amine) | Likely lower | Likely higher | The stronger inductive effect of the 2-fluoro substituent withdraws electron density from the amine, rendering it less basic (lower pKa).[2] |

| Dipole Moment | Expected to be different | Expected to be different | The vector sum of individual bond dipoles will differ due to the asymmetry in the 2-fluoro isomer compared to the more symmetrical 4-fluoro isomer.[2] |

| Lipophilicity (LogP) | May be slightly lower | May be slightly higher | Intramolecular hydrogen bonding between the 2-fluoro and the amide N-H could reduce the exposed polar surface area, but this is often counteracted by other factors. Experimental determination is crucial for confirmation.[1][2][5] |

| Conformational Preference | Potentially restricted | More flexible | The ortho-fluoro substituent can sterically hinder the rotation of the glycinamide side chain, leading to a more constrained set of low-energy conformations.[1] |

Spectroscopic Signatures

The distinct electronic environments of the two isomers give rise to clear differences in their spectroscopic data, which are essential for their unambiguous identification.

-

¹H NMR: The protons on the phenyl ring will display different chemical shifts and coupling patterns. In the 2-fluoro isomer, the proton ortho to the fluorine will exhibit a characteristic doublet of doublets due to coupling with both the fluorine and the adjacent proton. The 4-fluoro isomer will show a more symmetrical pattern.

-

¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will also differ significantly between the two isomers due to the varying electronic effects.

-

¹⁹F NMR: This is a definitive technique for distinguishing the isomers. The chemical shift of the fluorine nucleus will be different for the 2-fluoro and 4-fluoro positions.[8]

Synthesis and Reactivity: A Comparative Analysis

The synthetic pathways to 2- and 4-fluorophenylglycinamide often commence from the corresponding fluorinated benzaldehydes or benzoic acids. The choice of synthetic strategy must take into account the directing effects of the fluorine substituent in electrophilic aromatic substitution reactions.

General Synthetic Workflow

A prevalent synthetic approach involves the Strecker synthesis or a related methodology.[9][10][11][12]

Caption: Generalized synthetic workflow for fluorophenylglycinamides.

Experimental Protocol: Representative Amidation of Fluorophenylglycine

This protocol provides a general framework. Optimization of reaction conditions, particularly temperature and reaction time, is critical for achieving high yields and purity.

Materials:

-

2-Fluorophenylglycine or 4-Fluorophenylglycine (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ammonia (0.5 M in 1,4-dioxane or as a gas)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Acid Chloride Formation:

-

Suspend the fluorophenylglycine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove excess thionyl chloride and solvent.

-

-

Amidation:

-

Dissolve the crude acid chloride in a minimal amount of anhydrous DCM and cool the solution in an ice bath.

-

Slowly add a solution of ammonia (e.g., 0.5 M in dioxane, 2.5 eq) or bubble ammonia gas through the solution while maintaining a low temperature.

-

Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The spectroscopic data should be compared with literature values or a known standard.

Pharmacological Implications and Drug Development

The isomeric differences are not merely academic; they have profound consequences for a molecule's biological activity.

-

Target Binding: The altered conformation and electronic distribution of the 2-fluoro isomer compared to the 4-fluoro isomer can lead to different binding modes and affinities for a biological target. The ortho-fluoro group can act as a hydrogen bond acceptor or engage in dipole-dipole interactions that are not possible for the para-fluoro group.[1][7]

-

Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block metabolic oxidation at that position.[2][5][7] For instance, a 4-fluoro substituent can prevent para-hydroxylation, a common metabolic pathway for phenyl-containing drugs. A 2-fluoro group might sterically hinder the access of metabolic enzymes to the adjacent side chain.

-

Pharmacokinetics: Differences in lipophilicity and pKa between the two isomers will affect their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][5]

Caption: Relationship between isomeric structure and pharmacological outcomes.

Conclusion

The cases of 2-fluorophenylglycinamide and 4-fluorophenylglycinamide serve as a potent illustration of the power of positional isomerism in drug design. The decision of where to place a single fluorine atom can have far-reaching consequences, influencing everything from molecular conformation to metabolic fate. A thorough understanding of these differences, underpinned by robust analytical and synthetic methodologies, is paramount for the rational design of novel therapeutics. This guide has provided a foundational framework for researchers to appreciate these subtleties and to make informed decisions in their drug discovery programs.

References

- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- Shah P, Westwell AD. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2007;22(5):527-540.

- Mehta M, Donahue C, Teverovskiy G, et al.

- Yadav P, Kumar R, Singh P, et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 3 Biotech. 2023;13(5):169.

- Inhance Technologies. Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.

- Macmillan Group, Princeton University.

- Ashenhurst J. The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- Wikipedia. Strecker amino acid synthesis.

- PubChem. N-(3-chloro-4-fluorophenyl)glycinamide.

- Featherston RJ, Miller SJ. Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. 2021;99:132439.

- News-Medical. Overview of Strecker Amino Acid Synthesis.

- Al-Otaibi F, Al-Zahrani A, Al-Ghamdi S, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2023;16(8):1162.

- PubChem. (S)-4-Fluorophenylglycine.

- PubChem. D-(-)-4-Fluorophenylglycine.

- Jin Z, Ye Y, Otten R, et al. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters. 2017;8(5):506-510.

- Lee H, Kim S, Lee S, et al. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. 2022;7(40):35940-35951.

- Aliabadi A, Andisheh S, Tayarani-Najaran Z, Tayarani-Najaran M. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. 2016;15(3):377-383.

- Jin Z, Ye Y, Otten R, et al. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry. 2021;64(24):18096-18111.

- Wang H, Li Y, Wang Y, et al. Introduction of Fluorine to Phenyl Group of 4-(2-pyrimidinylamino)benzamides Leading to a Series of Potent Hedgehog Signaling Pathway Inhibitors. Chemical & Pharmaceutical Bulletin. 2017;65(8):769-773.

- Al-Otaibi F, Al-Zahrani A, Al-Ghamdi S, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals. 2023;16(8):1162.

- Liu X, Li J, He M, et al. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity. 2023;20(1):e202200957.

- Fleet GWJ, Dave R, Dunn M, et al. γ-Fluorinated Analogues of Glutamic Acid and Glutamine. Journal of the Chemical Society, Perkin Transactions 1. 2002;(1):1-20.

- Grynkiewicz G, Szeja W.

- Liu Y, Wang Z, Li Y, et al. Chemoenzymatic synthesis of fluorinated polyketides.

- Campbell IB, Evans D, Genders J, et al. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(21):8315-8359.

- Jirát-Ziółkowska N, Panakkal VM, Jirakova K, et al. Cationic fluorinated micelles for cell labeling and F-MR imaging. Journal of Colloid and Interface Science. 2021;582(Pt A):45-56.

- Kalikanda J, Slaninova J, Navratilova J, et al. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journal of Organic Chemistry. 2017;13:2104-2111.

- Nguyen HN, Ye Y, Jin Z, et al. Stereospecific Synthesis of 2-Deoxy-2-fluoroglycosides via SN2 Glycosylation. Journal of the American Chemical Society. 2021;143(49):20766-20775.

- Lee J-C, Kim K-C, Park J-H, et al.

- Tanaka Y, Arai N, Morita Y, et al. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry. 2023;14(7):1307-1313.

- Rahimi A, Zare K, Gholami M. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure and Dynamics. 2022;40(13):5894-5904.

- Health Canada. Toxic substances list: four fluorotelomer-based substances assessed under the New Substances Program.

- Shen M, Dai Z, Xu H. Research advances in understanding the correlations between fluoroacidity and physicochemical properties of molten fluorides. Physical Chemistry Chemical Physics. 2026;28(3):1234-1245.

- American Chemistry Council. Fluoropolymers vs.

- Al-Ani A, Al-Ammar A, Al-Sudani F. The Use of Toothpastes Containing Different Formulations of Fluoride and Bioglass on Bleached Enamel. Medicina. 2023;59(2):304.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. news-medical.net [news-medical.net]

Strategic Sourcing and Analytical Validation of 2-Amino-2-(2-fluorophenyl)acetamide Hydrochloride in Drug Discovery

The Pharmacophore Imperative

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream drug development. 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride (Free base CAS: 1218171-00-6) has emerged as a privileged intermediate[1]. This compound combines a primary amine, an amide functionality, and an ortho-fluorinated phenyl ring around a chiral alpha-carbon.

The presence of the fluorine atom is not merely a structural variation; it is a deliberate bioisosteric substitution. Fluorine's high electronegativity and small Van der Waals radius provide metabolic stability by blocking CYP450-mediated oxidation at the ortho position. Furthermore, it induces a conformational lock via dipole interactions, which significantly enhances the binding affinity of derived Active Pharmaceutical Ingredients (APIs) to targets such as the CB2 receptor[2] and

Supplier Evaluation & Sourcing Matrix

When evaluating commercial suppliers (e.g., Sigma-Aldrich, Apollo Scientific, Ambeed)[4], researchers must look beyond basic catalog specifications. The synthetic route used by the supplier directly impacts the impurity profile. For instance, if the supplier utilizes a Strecker amino acid synthesis followed by nitrile hydrolysis, residual cyanide or heavy metal catalysts may persist, which can poison downstream transition-metal cross-coupling reactions.

To establish a robust supply chain, incoming batches must be evaluated against strict Critical Quality Attributes (CQAs).

Table 1: Supplier Qualification & Critical Quality Attributes (CQAs)

| Critical Quality Attribute (CQA) | Acceptance Criteria | Analytical Method | Causality / Rationale |

| Chemical Purity | RP-HPLC (UV 254 nm) | Prevents the propagation of synthetic byproducts into the final API. | |

| Enantiomeric Excess (ee) | Chiral HPLC | Essential for stereospecific target binding; prevents complex downstream purification. | |

| Moisture Content | Karl Fischer Titration | The HCl salt is hygroscopic. Water hydrolyzes moisture-sensitive coupling reagents (HATU). | |

| Structural Identity | Conforms to standard | Confirms the exact regiochemistry of the fluorine atom (ortho vs. meta/para). |

The Self-Validating Analytical Engine

Trusting a supplier's Certificate of Analysis (CoA) without internal verification is a critical failure point in GMP and GLP environments. As a Senior Application Scientist, I mandate a self-validating, orthogonal testing matrix for every incoming batch.

Protocol 1: Chemical Purity & Moisture Validation

-

Sample Preparation: Dissolve 1.0 mg/mL of the supplier batch in LC-MS grade Acetonitrile/Water (50:50).

-

Karl Fischer (KF) Titration: Run a 100 mg sample through a volumetric KF titrator. Causality: We perform KF before HPLC because if moisture exceeds 0.5%, the batch is immediately quarantined. Excess water will destroy activated ester intermediates during downstream amidation.

-

RP-HPLC Execution: Inject 10

L onto a C18 column (150 x 4.6 mm, 3 -

Detection: Monitor at 210 nm (amide absorption) and 254 nm (aromatic ring).

Protocol 2: Enantiomeric Excess (Chiral Purity)

Because the alpha-carbon is a chiral center, racemic contamination is a severe risk.

-

Sample Preparation: Dissolve the compound in Methanol.

-

Chiral HPLC: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5

m). -

Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1 v/v/v). Causality: The addition of DEA is non-negotiable. It temporarily neutralizes the hydrochloride salt on the column, preventing the primary amine from strongly interacting with the stationary phase's free silanols, which would otherwise cause severe peak tailing and obscure the enantiomeric ratio.

Figure 1: Self-validating analytical QC workflow for incoming batch release.

Synthetic Integration Workflow

Once validated, this compound is typically integrated into larger scaffolds via amide coupling to generate biamide derivatives[5].

Step-by-Step Amidation Protocol

-

Freebasing: Suspend 1.0 eq of the HCl salt in anhydrous DMF at 0°C under Argon. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to neutralize the HCl salt and liberate the primary amine.

-

Activation: In a separate flask, dissolve 1.1 eq of the target carboxylic acid in DMF. Add 1.1 eq of HATU. Stir for 15 minutes. Causality: The highly electron-withdrawing ortho-fluorine reduces the nucleophilicity of the adjacent amine. Therefore, a highly efficient uronium-based coupling reagent like HATU is required to drive the reaction to completion.

-

Coupling: Dropwise add the activated acid to the freebased amine solution. Allow to warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated

, extract with Ethyl Acetate, and purify via silica gel flash chromatography.

Figure 2: Synthetic integration of the building block into a biamide API scaffold.

Pharmacological Impact & Mechanistic Pathway

Derivatives synthesized from this specific fluorinated scaffold have demonstrated profound biological activity across multiple therapeutic areas. The quantitative impact of incorporating the 2-fluorophenylacetamide moiety is summarized below.

Table 2: Pharmacological Impact of Fluorophenylacetamide Derivatives

| Target / Application | Derivative Type | Key Quantitative Metric | Reference |

| CB2 Receptor | Biamide Inverse Agonist | [2] | |

| N-(2-fluorophenyl)-2 | [3] | ||

| Prostate Cancer (PC3) | N-halophenylacetamide | Enhanced cytotoxicity vs. unhalogenated | [6] |

In the context of osteoporosis and bone disease, biamide derivatives utilizing this building block act as potent CB2 receptor inverse agonists[7]. By binding to the CB2 receptor, these compounds modulate intracellular cAMP levels, which directly downregulates osteoclastogenesis (the formation of bone-resorbing cells), providing a novel therapeutic pathway for bone preservation[5].

Figure 3: Pharmacological signaling pathway of CB2 inverse agonists.

References

-

Aliabadi, A., et al. (2012). "Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents". Journal of Reports in Pharmaceutical Sciences (Brieflands), 1(2), 67-72. Available at:[Link]

-

University of Toyama / Kato, A., et al. (2013). "Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-L-fucosidases". Bioorganic & Medicinal Chemistry, 21(21), 6565-6573. Available at:[Link]

-

Yang, P., et al. (2012). "Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors". Journal of Medicinal Chemistry (ACS Publications), 55(22), 9973–9987. Available at:[Link]

Sources

- 1. 2 amino acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 2. Lead discovery, chemistry optimization, and biological evaluation studies of novel biamide derivatives as CB2 receptor inverse agonists and osteoclast inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 4. 2 amino acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. brieflands.com [brieflands.com]

- 7. lead compound optimization: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes & Protocols: Amide Bond Formation via Coupling of 2-Amino-2-(2-fluorophenyl)acetamide with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals.[1] The coupling of primary amines, such as 2-Amino-2-(2-fluorophenyl)acetamide, with carboxylic acids is a critical transformation for generating novel molecular entities with potential therapeutic applications. The fluorine substitution on the phenyl ring can introduce unique properties, such as altered metabolic stability and binding affinity, making this building block particularly valuable.

This guide provides a detailed exploration of the chemical principles and practical methodologies for successfully coupling 2-Amino-2-(2-fluorophenyl)acetamide with a range of carboxylic acids. We will delve into the mechanisms of common coupling reagents, offer step-by-step protocols, and provide a troubleshooting guide to address common experimental challenges.

The Core Mechanism: Activating the Carboxylic Acid

Directly reacting an amine with a carboxylic acid is generally ineffective, as it results in a simple acid-base reaction forming a salt.[1][2] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling reagent."[1][3]

The general process involves two main steps:

-

Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[3][4][5]

-

Acylation: The primary amine, 2-Amino-2-(2-fluorophenyl)acetamide, then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the stable amide bond.[1][4]

Sources

Application Notes and Protocols for the Preparation of Peptidomimetics Using Fluorinated Phenylglycinamides

Introduction: The Strategic Role of Fluorine in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are cornerstones of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. A powerful strategy in the design of advanced peptidomimetics is the incorporation of fluorine. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and pharmacological properties of a molecule. Introducing fluorine can enhance metabolic stability by blocking sites of enzymatic degradation, improve binding affinity through favorable electrostatic interactions, and modulate lipophilicity to optimize pharmacokinetic profiles.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of peptidomimetics using fluorinated phenylglycinamides as key building blocks. We will delve into the rationale behind this synthetic approach, provide detailed, step-by-step protocols for the synthesis of a fluorinated phenylglycinamide precursor and its subsequent utilization in a multicomponent reaction to generate a complex peptidomimetic scaffold. Furthermore, we will discuss the critical analytical techniques for the characterization of these novel compounds.

Synthetic Strategy: Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the synthesis of complex, drug-like molecules in a single, efficient step. The Ugi and Passerini reactions are prominent examples of MCRs that are particularly well-suited for the construction of peptidomimetic libraries.[3][4] These reactions allow for the rapid generation of diverse structures from a set of simple starting materials, making them ideal for exploring structure-activity relationships (SAR).

Our strategy focuses on the use of a fluorinated phenylglycinamide as the amine component in an Ugi four-component reaction (U-4CR). The U-4CR combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. By employing a fluorinated phenylglycinamide, we introduce the desirable properties of fluorine directly into the core of the peptidomimetic scaffold.

Experimental Protocols

Part 1: Synthesis of a Fluorinated Phenylglycinamide Precursor

To embark on the synthesis of our target peptidomimetics, we first require the fluorinated phenylglycinamide building block. Here, we detail the synthesis of (R)-2-amino-2-(4-fluorophenyl)acetamide, starting from the commercially available (R)-4-fluorophenylglycine. The rationale for choosing this enantiomer is to control the stereochemistry of the final peptidomimetic, a critical factor in determining biological activity.

Protocol 1: Synthesis of (R)-2-amino-2-(4-fluorophenyl)acetamide

This protocol involves a two-step procedure: esterification of the starting amino acid followed by amidation.

Step 1: Esterification of (R)-4-Fluorophenylglycine

-

Materials:

-

(R)-4-Fluorophenylglycine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Suspend (R)-4-fluorophenylglycine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

-

Allow the reaction to cool to room temperature and then remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the methyl ester of (R)-4-fluorophenylglycine as a solid. This product is often used in the next step without further purification.

-

Step 2: Amidation of Methyl (R)-2-amino-2-(4-fluorophenyl)acetate

-

Materials:

-

Methyl (R)-2-amino-2-(4-fluorophenyl)acetate

-

Ammonia in methanol (7N solution)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve the methyl ester from the previous step in a 7N solution of ammonia in methanol in a sealed pressure vessel.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

-

Triturate the resulting solid with cold anhydrous diethyl ether and collect the precipitate by filtration.

-

Dry the solid under vacuum to afford (R)-2-amino-2-(4-fluorophenyl)acetamide.

-

Characterization Data for (R)-2-amino-2-(4-fluorophenyl)acetamide:

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to the aromatic protons, the α-proton, and the amide protons. |

| ¹³C NMR | Signals for the aromatic carbons, the α-carbon, and the carbonyl carbon. |

| ¹⁹F NMR | A single peak corresponding to the fluorine atom on the phenyl ring. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |

Part 2: Ugi Four-Component Reaction for Peptidomimetic Synthesis

With the fluorinated phenylglycinamide in hand, we can now proceed to the Ugi four-component reaction to construct our peptidomimetic. This one-pot reaction offers a high degree of molecular diversity by simply varying the other three components.

Protocol 2: Synthesis of a Fluorinated Phenylglycinamide-Derived Peptidomimetic

-

Materials:

-

(R)-2-amino-2-(4-fluorophenyl)acetamide (from Protocol 1)

-

An aldehyde (e.g., isobutyraldehyde)

-

A carboxylic acid (e.g., acetic acid)

-

An isocyanide (e.g., tert-butyl isocyanide)

-

Methanol (anhydrous)

-

-

Procedure:

-

To a solution of (R)-2-amino-2-(4-fluorophenyl)acetamide (1.0 eq) in anhydrous methanol, add isobutyraldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add acetic acid (1.0 eq) to the reaction mixture and stir for another 10 minutes.

-

Finally, add tert-butyl isocyanide (1.0 eq) to the mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired peptidomimetic.

-

Characterization of the Peptidomimetic Product:

The structure of the synthesized peptidomimetic should be confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the overall structure and the connectivity of the different components.

-

¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom. The chemical shift of the fluorine can provide insights into its electronic environment within the final molecule.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the product.

Visualization of the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the key steps.

Caption: Synthetic workflow for the preparation of peptidomimetics.

Causality and Experimental Choices

-

Choice of Fluorinated Phenylglycine: Phenylglycine is a non-proteinogenic amino acid that can introduce conformational constraints into a peptide backbone. The fluorine substituent on the phenyl ring is strategically placed to influence electronic properties and potential interactions with biological targets without adding significant steric bulk.

-

Ugi Reaction: This multicomponent reaction is chosen for its efficiency and convergence. It allows for the rapid assembly of a complex peptidomimetic from four readily available starting materials in a single step, which is highly advantageous for library synthesis and SAR studies.[3][4]

-

Solvent Choice: Anhydrous methanol is a common solvent for the Ugi reaction as it effectively dissolves the starting materials and facilitates the reaction progress.

-

Purification: Flash column chromatography is a standard and effective method for purifying the Ugi product from any unreacted starting materials and side products.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of novel peptidomimetics incorporating fluorinated phenylglycinamides. The strategic use of fluorine and the efficiency of the Ugi multicomponent reaction offer a powerful approach for the design and discovery of new therapeutic agents. Future work could involve the synthesis of a diverse library of these peptidomimetics by varying the aldehyde, carboxylic acid, and isocyanide components to explore a wide range of chemical space and optimize for biological activity. Furthermore, the incorporation of other fluorinated amino acid derivatives could be explored to further fine-tune the properties of the resulting peptidomimetics.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

-

Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

-

Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. [Link]

-

Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

Sources

Application Note: Optimized Protocols for the Hydrolysis of 2-Amino-2-(2-fluorophenyl)acetamide to 2-Amino-2-(2-fluorophenyl)acetic Acid

Executive Summary

The synthesis of unnatural

Converting this primary amide to the corresponding carboxylic acid presents a unique chemical challenge. While standard amides require harsh conditions for hydrolysis, the specific structural features of ortho-fluorophenylglycine derivatives make them highly susceptible to racemization. This application note details two field-proven workflows: a harsh chemical hydrolysis for generating racemic building blocks, and a mild enzymatic kinetic resolution for isolating enantiopure active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Phenylglycine Problem

Amide bonds are exceptionally stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl

However, applying these conditions to 2-amino-2-(2-fluorophenyl)acetamide introduces a severe side reaction: racemization .

-

Causality: The

-proton of this molecule is unusually acidic. It is flanked by an electron-withdrawing protonated amine, a carbonyl group, and an ortho-fluorophenyl ring (where the highly electronegative fluorine exerts a strong inductive pull). -

Under harsh acidic or basic conditions, the molecule readily undergoes deprotonation at the

-carbon, forming a planar enol or imine tautomer. Upon reprotonation, stereochemical information is permanently lost[3].

Therefore, if the stereochemical integrity of an enantiopure starting material must be preserved—or if a racemic mixture must be resolved—chemical hydrolysis is fundamentally incompatible, and biocatalysis must be employed[4].

Caption: Competing pathways of acid-catalyzed amide hydrolysis and

Experimental Workflows

The selection of the hydrolysis protocol is entirely dependent on the stereochemical requirements of the target molecule.

Caption: Decision matrix and workflow for the hydrolysis of 2-amino-2-(2-fluorophenyl)acetamide.

Protocol A: Acid-Catalyzed Chemical Hydrolysis (For Racemic Products)

This method utilizes brute-force thermodynamics to drive the hydrolysis of the unactivated amide[2]. It is highly scalable but will result in a completely racemic product regardless of the starting material's optical purity.

Step-by-Step Methodology:

-

Reaction Setup: Suspend 10.0 g of rac-2-amino-2-(2-fluorophenyl)acetamide in 100 mL of 6 M aqueous HCl.

-

Causality: The high concentration of hydronium ions ensures continuous protonation of the amide oxygen, activating the carbonyl carbon for nucleophilic attack by water.

-

-

Thermal Activation: Heat the suspension to reflux (approx. 105–110 °C) under continuous stirring for 16 hours.

-

In-Process Control (IPC): Withdraw a 50 µL aliquot, neutralize with saturated NaHCO₃, and analyze via TLC (Silica gel, Butanol:Acetic Acid:Water 4:1:1, Ninhydrin stain) or LC-MS to confirm the disappearance of the amide mass (

). -

Workup & Crystallization: Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 6 M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 5.5 .

-

Causality: The isoelectric point (pI) of fluorinated phenylglycines is ~5.5. At this pH, the molecule exists as a neutral zwitterion, minimizing its hydration sphere and forcing it to crash out of the aqueous solution.

-

-

Isolation: Filter the resulting dense white precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 20 mL) followed by cold ethanol (1 × 10 mL) to remove residual salts. Dry under vacuum at 50 °C to constant weight.

Protocol B: Enzymatic Kinetic Resolution (For Enantiopure Products)

To obtain enantiomerically pure (S)-2-amino-2-(2-fluorophenyl)acetic acid, biocatalysis is required. An L-aminopeptidase will selectively hydrolyze the (S)-enantiomer of the racemic amide, leaving the (R)-amide untouched[4].

Step-by-Step Methodology:

-

Buffer Preparation: Dissolve 5.0 g of rac-2-amino-2-(2-fluorophenyl)acetamide in 250 mL of 100 mM potassium phosphate buffer adjusted to pH 8.0.

-

Causality: This mild, slightly alkaline pH is the optimal catalytic window for most commercial aminopeptidases and entirely prevents the spontaneous chemical racemization seen in Protocol A.

-

-

Biocatalyst Addition: Add 50 mg of L-aminopeptidase (e.g., from Pseudomonas putida or a commercial aminoacylase equivalent).

-

Incubation: Incubate the mixture in an orbital shaker at 37 °C and 150 rpm.

-

In-Process Control (IPC) - Critical Step: Monitor the reaction strictly via chiral HPLC. The reaction is a self-validating system: it must be terminated when the conversion reaches exactly 50% . Proceeding beyond 50% risks non-specific hydrolysis and a drop in enantiomeric excess (ee%).

-

Termination & Separation:

-

Once 50% conversion is achieved, acidify the mixture to pH 2.0 with 1 M HCl to denature the enzyme and halt the reaction.

-

Pass the mixture through a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Both the (S)-acid and (R)-amide will bind.

-

Wash the column with water, then elute the (S)-acid selectively using 0.5 M aqueous ammonia. The (R)-amide requires higher concentrations of ammonia or organic solvent modifiers to elute, allowing for clean baseline separation.

-

-

Isolation: Concentrate the (S)-acid fractions under reduced pressure and recrystallize from water/ethanol.

Quantitative Data & Yield Comparison

The following table summarizes the expected outcomes, operational parameters, and stereochemical integrity of the two protocols.

| Parameter | Protocol A (Chemical Hydrolysis) | Protocol B (Enzymatic Resolution) |

| Reagents | 6 M HCl | L-Aminopeptidase, Phosphate Buffer |

| Temperature | 105–110 °C (Reflux) | 37 °C |

| Reaction Time | 12–24 hours | 24–48 hours (Enzyme dependent) |

| Target Product | rac-2-Amino-2-(2-fluorophenyl)acetic acid | (S)-2-Amino-2-(2-fluorophenyl)acetic acid |

| Max Theoretical Yield | 100% | 50% (relative to racemic starting material) |

| Typical Isolated Yield | 85–92% | 42–46% |

| Enantiomeric Excess (ee%) | 0% (Completely Racemized) | > 98% |

| Primary Use Case | Bulk synthesis of racemic building blocks | Isolation of chiral APIs |

References

-

Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at:[Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at:[Link]

-

Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

-

Asymmetric Strecker Synthesis of

-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Available at:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

Application Note: A Systematic Approach to Developing Recrystallization Protocols for 2-Amino-2-(2-fluorophenyl)acetamide HCl

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing solvent systems for the purification of 2-Amino-2-(2-fluorophenyl)acetamide HCl via recrystallization. The hydrochloride salt form of this active pharmaceutical ingredient (API) intermediate presents specific solubility characteristics that necessitate a systematic and principled approach to solvent selection. This note moves beyond generic protocols to explain the underlying chemical principles, offering a robust workflow for developing a self-validating and scalable purification process. We detail methodologies for single-solvent and binary-solvent systems, supported by detailed experimental protocols and troubleshooting guidance.

Introduction: The Critical Role of Recrystallization

In pharmaceutical development, the purity of an active ingredient or its intermediate is paramount. Recrystallization remains one of the most powerful and cost-effective methods for purifying solid organic compounds.[1] The process relies on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. An ideal recrystallization yields a product with high purity, desirable crystal morphology, and maximum recovery.

The target compound, 2-Amino-2-(2-fluorophenyl)acetamide HCl, possesses a combination of functional groups that dictate its solubility and make solvent selection a non-trivial exercise. As a hydrochloride salt, it is highly polar and ionic. It also contains a hydrogen-bond-donating and -accepting amide group and a moderately non-polar fluorophenyl ring. This structural complexity requires a more nuanced approach than simple "like dissolves like" heuristics.[2] This guide provides the experimental logic and practical steps to navigate these challenges effectively.

Physicochemical Rationale for Solvent Selection

Understanding the molecular structure is key to predicting solubility behavior.

-

Amine Hydrochloride Salt: The protonated amine (-NH₃⁺) and the chloride anion (Cl⁻) make the molecule ionic. This feature dominates its solubility profile, suggesting high solubility in polar, protic solvents like water and lower alcohols (e.g., methanol, ethanol) which can solvate the ions effectively.

-

Amide Group: The primary amide (-CONH₂) is a polar functional group capable of participating in extensive hydrogen bonding, further enhancing its affinity for protic solvents.

-

Fluorophenyl Group: The 2-fluorophenyl ring is the primary lipophilic region of the molecule. While the fluorine atom adds some polarity, this group will interact most favorably with less polar or aromatic solvents.

The goal is to find a solvent or solvent mixture that fully solubilizes the compound at an elevated temperature but provides limited solubility at lower temperatures (0-25 °C), allowing for crystallization and recovery.[3] For polar compounds containing oxygen and nitrogen, alcohol/water mixtures are often an excellent starting point.[3]

Systematic Workflow for Solvent System Screening

A successful recrystallization protocol is developed through systematic screening rather than trial and error. The following workflow provides a logical progression from initial solvent identification to a refined protocol.

Caption: Workflow for systematic recrystallization solvent selection.

Potential Solvent Systems & Rationale

The selection of solvents for initial screening should be based on a range of polarities. Given the hydrochloride salt nature of the analyte, the focus should be on polar solvents.

| Solvent System | Type | Boiling Point (°C) | Rationale & Expected Behavior |

| Water | Protic | 100 | High Polarity. Expected to be a good solvent due to the ionic salt. May be too good, resulting in high solubility even when cold and thus low yield.[1] Potentially useful as the primary solvent in a binary system. |

| Methanol | Protic | 65 | High Polarity. Excellent solvent for polar compounds.[1] Its volatility makes crystal drying easy. May show high solubility at room temperature. |

| Ethanol (95%) | Protic | 78 | High Polarity. An excellent and common general-purpose solvent.[1] Slightly less polar than methanol, it might offer a better solubility differential between hot and cold states. |

| Isopropanol (IPA) | Protic | 82 | Medium Polarity. Often provides a superior temperature-solubility gradient compared to methanol or ethanol for moderately polar compounds. A very strong candidate for single-solvent recrystallization. |

| Acetonitrile | Aprotic | 82 | Polar Aprotic. Can dissolve polar compounds but lacks hydrogen-bond-donating ability. May offer a unique solubility profile. |

| Ethanol / Water | Binary | 78-100 | A classic polar solvent pair.[3] The compound would be dissolved in a minimum of hot water or ethanol, and the other solvent would be added as the anti-solvent to induce crystallization. |

| Isopropanol / Heptane | Binary | 82-98 | A polar/non-polar pair. The compound would be dissolved in hot isopropanol, followed by the addition of heptane as an anti-solvent to drastically reduce solubility. |

| Ethanol / Ethyl Acetate | Binary | 77-78 | A polar/medium-polarity pair. This combination can be effective for compounds that are too soluble in pure alcohols. |

Experimental Protocols